molecular formula C24H21N3O2S2 B2997673 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1261016-48-1

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2997673
CAS RN: 1261016-48-1
M. Wt: 447.57
InChI Key: XDNKMMUAVOEJAH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including an indole, a thieno[3,2-d]pyrimidin-4(3H)-one, and a sulfanyl group . Indole is a heterocyclic compound that is important in many biological systems and is a component of many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several ring structures and functional groups . The 3D structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thieno[3,2-d]pyrimidin-4(3H)-one groups, as well as the sulfanyl group . These groups could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure . These properties could be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that have garnered interest for their synthesis and potential in various scientific applications. Researchers have developed methodologies for synthesizing a range of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives, showcasing the versatility and chemical reactivity of related thienopyrimidinones (Abdelriheem, Ahmad, & Abdelhamid, 2015). The synthesis of these compounds involves intricate chemical reactions, highlighting the compound's role in advancing organic synthesis methodologies.

Antimicrobial and Antitubercular Activities

Compounds within this chemical class have been explored for their antimicrobial and antitubercular activities. Studies have synthesized derivatives that showed promising results against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). This indicates the compound's potential as a foundation for developing new antimicrobial agents.

Anticancer Potential

The exploration into the anticancer potential of related thienopyrimidine derivatives has yielded compounds with significant activity against various human cancer cell lines. The synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity, comparable to known chemotherapeutic agents, on breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017). This underscores the importance of thienopyrimidine derivatives in the development of new anticancer therapies.

Antioxidant and Anti-inflammatory Activities

The compound's framework has been utilized to create derivatives with antioxidant and anti-inflammatory properties. One-step, three-component syntheses have led to the development of structures based on 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines, showing potential as anti-inflammatory agents (Evdokimov, Magedov, Kireev, & Kornienko, 2006). These findings suggest a promising avenue for the development of novel treatments for inflammation-related disorders.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the various biological activities associated with indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, and more.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve determining its specific biological activity, studying its mechanism of action in biological systems, and optimizing its synthesis . Additionally, the compound could potentially be modified to improve its activity or reduce any potential toxicity .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15-7-8-19(16(2)13-15)27-23(29)22-18(10-12-30-22)25-24(27)31-14-21(28)26-11-9-17-5-3-4-6-20(17)26/h3-8,10,12-13H,9,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKMMUAVOEJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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